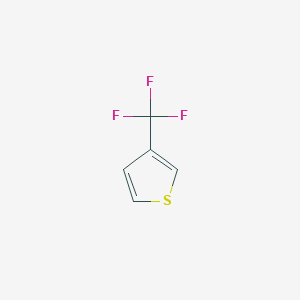

3-(Trifluoromethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3S/c6-5(7,8)4-1-2-9-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORHGUPIEQAJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377739 | |

| Record name | 3-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86093-77-8 | |

| Record name | 3-(Trifluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86093-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86093-77-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trifluoromethyl)thiophene physical properties

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)thiophene

Authored by a Senior Application Scientist

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF₃) group onto the thiophene scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability. This modification makes it a valuable building block for the synthesis of novel pharmaceutical agents and advanced organic materials. The trifluoromethyl group, being a strong electron-withdrawing substituent and a bioisostere for other chemical groups, can enhance the binding affinity of drug candidates to their targets and improve pharmacokinetic profiles. This guide provides a detailed examination of the core physical properties of this compound, offering a foundational understanding for researchers and developers working with this versatile compound.

Nomenclature and Molecular Structure

Correctly identifying a compound is critical for reproducibility and safety in research. The structural and naming conventions for this compound are outlined below.

-

Systematic IUPAC Name: this compound

-

CAS Number: 86093-77-8

-

Molecular Formula: C₅H₃F₃S

-

Molecular Weight: 152.14 g/mol

The molecule consists of a five-membered thiophene ring substituted at the 3-position with a trifluoromethyl group. The strong electronegativity of the fluorine atoms significantly influences the electron density distribution within the aromatic thiophene ring.

An In-depth Technical Guide to 3-(Trifluoromethyl)thiophene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention for their unique and often advantageous physicochemical properties. Among these, the trifluoromethyl group (-CF3) stands out for its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is incorporated into a heterocyclic scaffold such as thiophene, the resulting molecule becomes a versatile building block for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)thiophene, a key intermediate for researchers and developers in the pharmaceutical and chemical industries.

Core Compound Identification

CAS Number: 86093-77-8[1] Molecular Formula: C5H3F3S[1]

Synonyms: 3-(Trifluoromethyl)thiofuran

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The following table summarizes the key data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 152.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 100-101 °C at 760 mmHg | ChemicalBook |

| Density | 1.401 g/mL at 25 °C | ChemicalBook |

| Flash Point | 29 °C | ChemicalBook |

| Refractive Index | 1.451 | ChemicalBook |

Safety and Handling: this compound is classified as a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. It is harmful if swallowed, in contact with skin, or if inhaled. Store in a cool, dry place away from ignition sources. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Strategic Synthesis of this compound

Direct trifluoromethylation of the thiophene ring at the 3-position is challenging due to the preferential electrophilic substitution at the more reactive 2- and 5-positions. Therefore, a multi-step synthetic approach is typically employed, with 3-bromothiophene serving as a key precursor.[2]

Diagram of the Synthetic Pathway

Caption: A common synthetic route to this compound.

Experimental Protocol: A Two-Step Approach

This protocol outlines a representative synthesis of this compound starting from the commercially available 3-bromothiophene. The first step, the synthesis of 3-bromothiophene from thiophene, is a well-established procedure involving exhaustive bromination followed by selective debromination.[2][3]

Step 1: Synthesis of 3-Bromothiophene (starting from Thiophene)

As direct bromination of thiophene yields the 2-bromo isomer, 3-bromothiophene is typically prepared by the debromination of 2,3,5-tribromothiophene.[2]

Step 2: Palladium-Catalyzed Trifluoromethylation of 3-Bromothiophene

This step utilizes a palladium catalyst to couple the trifluoromethyl group with the 3-position of the thiophene ring.[4][5]

Materials:

-

3-Bromothiophene

-

Trifluoromethylating agent (e.g., (Trifluoromethyl)trimethylsilane (TMSCF3) or Triethyl(trifluoromethyl)silane (TESCF3))

-

Palladium catalyst (e.g., Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0))

-

Ligand (e.g., Xantphos, BrettPhos)[5]

-

Fluoride source (e.g., Potassium fluoride (KF) or Cesium fluoride (CsF))

-

Anhydrous solvent (e.g., Toluene, N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry, oven-baked flask under an inert atmosphere, add the palladium catalyst, ligand, and fluoride source.

-

Add the anhydrous solvent, followed by 3-bromothiophene and the trifluoromethylating agent.

-

Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the three protons on the thiophene ring. The chemical shifts and coupling constants will be indicative of the 3-substituted pattern. |

| ¹³C NMR | Signals for the five carbons of the thiophene ring and the trifluoromethyl carbon, with characteristic coupling to fluorine. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (152.14 m/z). |

| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, and C-S stretching of the thiophene ring, as well as strong C-F stretching bands. |

The Role of this compound in Drug Discovery

The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its therapeutic potential.[6] The thiophene ring itself is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7] The combination of these two moieties in this compound makes it a highly valuable building block in drug discovery.

Diagram of Key Molecular Properties

Caption: The influence of the trifluoromethyl group on molecular properties.

Causality in Experimental Choices:

-

Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the design of centrally acting drugs. The use of this compound as a building block allows for the strategic placement of this group to optimize a compound's pharmacokinetic profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. By incorporating this compound into a drug candidate, medicinal chemists can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.

-

Improved Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the thiophene ring and neighboring functional groups. This can lead to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions, resulting in increased potency.

-

Modulation of pKa: The inductive effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic centers. This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, absorption, and target engagement.

Applications in Drug Candidates:

While specific drug candidates containing the this compound moiety are often proprietary during development, the patent literature reveals its use in the synthesis of compounds targeting a range of therapeutic areas, including inflammation and immune-related disorders.[8] For instance, derivatives of this compound have been explored as components of novel anti-inflammatory agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery. Its synthesis, while requiring a strategic approach to overcome the inherent reactivity of the thiophene ring, is achievable through well-established methodologies. The unique properties conferred by the trifluoromethyl group make this compound an attractive starting material for the development of new therapeutics with improved pharmacokinetic and pharmacodynamic profiles. As the demand for novel and effective drugs continues to grow, the importance of key intermediates like this compound in the medicinal chemist's toolbox is set to increase.

References

- 1. scbt.com [scbt.com]

- 2. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20140066640A1 - Direct trifluoromethylations using trifluoromethane - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US8802721B2 - Thiophene compounds for inflammation and immune-related uses - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 3-(Trifluoromethyl)thiophene for the Research Professional

Abstract

3-(Trifluoromethyl)thiophene is a pivotal building block in contemporary medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1][2] Its utility stems from the unique electronic properties imparted by the trifluoromethyl group on the thiophene ring. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of downstream applications, from reaction monitoring to final product quality control. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We delve into the causal relationships between molecular structure and spectral output, present validated experimental protocols, and offer an integrated workflow for complete structural verification, designed for the practicing researcher and drug development professional.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the integrity of the crucial trifluoromethyl moiety.

Expertise & Causality: The Inductive and Anisotropic Influence of the CF₃ Group

The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the electronic environment of the thiophene ring. This inductive effect deshields the ring protons and carbons, causing them to resonate at a lower field (higher ppm) than in unsubstituted thiophene. Furthermore, the C-F bonds introduce through-space and through-bond coupling, which is particularly evident in the ¹³C NMR spectrum, where carbons proximal to the CF₃ group are split into characteristic quartets.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the protons at the C-2, C-4, and C-5 positions. The proton at C-2 typically appears as a small doublet of doublets (or a broad singlet), while the protons at C-4 and C-5 will appear as doublets, coupling to each other.

Table 1: ¹H NMR Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | ~7.60 | dd | J ≈ 3.0, 1.5 Hz |

| H-5 | ~7.55 | dd | J ≈ 5.0, 3.0 Hz |

| H-4 | ~7.15 | dd | J ≈ 5.0, 1.5 Hz |

| Note: Data synthesized from representative spectra of trifluoromethylated thiophenes in CDCl₃. Actual shifts may vary based on solvent and concentration.[3][4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a definitive carbon count and crucial information about C-F coupling. The carbon atom of the CF₃ group appears as a distinct quartet due to coupling with the three fluorine atoms. The thiophene ring carbons also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (JCF) decreasing with distance.

Table 2: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JCF) Hz |

| C-5 | ~127.5 | d | J ≈ 4 Hz |

| C-2 | ~125.0 | q | J ≈ 1.5 Hz |

| C-4 | ~122.0 | d | J ≈ 4 Hz |

| C-3 | ~130.0 | q | J ≈ 35-40 Hz |

| CF₃ | ~124.0 | q | J ≈ 270 Hz |

| Note: Data synthesized from representative spectra of trifluoromethylated aromatics in CDCl₃.[3][5] |

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive and powerful tool for verifying the presence and electronic environment of fluorine atoms.[6] For this compound, the spectrum is expected to show a sharp singlet, as the three fluorine atoms are chemically equivalent and distant from any coupling protons. The chemical shift provides a reliable diagnostic marker for the CF₃ group attached to an aromatic ring.

Table 3: ¹⁹F NMR Data for this compound

| Position | Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |

| CF₃ | ~ -57 to -64 | s |

| Note: The exact chemical shift is sensitive to the solvent and electronic nature of the aromatic system.[5][7][8][9] |

Self-Validating Protocol: NMR Data Acquisition

This protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.[10]

-

¹H NMR Acquisition:

-

Acquire 16-32 scans with a pulse angle of 30-45 degrees.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire 1024-2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire 64-128 scans. Proton decoupling is generally not required but can be used to simplify spectra if long-range couplings are observed.

-

Set the spectral width to cover a range of -40 to -80 ppm (centered around the expected CF₃ signal).

-

Use an external reference standard (e.g., CFCl₃) or a secondary standard for accurate chemical shift calibration.[8]

-

-

Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups and fingerprinting the molecule. The spectrum of this compound is dominated by absorptions from the aromatic C-H bonds, thiophene ring vibrations, and the exceptionally strong C-F bond stretches.

Expertise & Causality: Vibrational Modes of a Substituted Thiophene

The thiophene ring exhibits characteristic stretching vibrations in the 1300-1600 cm⁻¹ region.[11][12] The substitution pattern influences the exact frequencies and intensities of these bands. The most prominent feature, however, arises from the CF₃ group. The symmetric and asymmetric stretching vibrations of the C-F bonds result in very strong and sharp absorption bands in the 1100-1350 cm⁻¹ region, which is often diagnostic for the presence of a trifluoromethyl group.[13]

Table 4: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium-Weak | Aromatic C-H Stretch |

| 1550-1400 | Medium | Thiophene Ring C=C Stretching[11][14] |

| 1350-1100 | Very Strong | C-F Asymmetric & Symmetric Stretching |

| 900-700 | Strong | C-H Out-of-Plane Bending[11] |

| Note: Frequencies are approximate and can vary based on the sampling method (e.g., thin film, ATR, gas phase).[13][15] |

Self-Validating Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Acquire the spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation pattern under ionization.

Expertise & Causality: Fragmentation of an Aromatic Trifluoride

Under Electron Ionization (EI), this compound (MW: 152.14 g/mol ) will form a molecular ion (M⁺˙) at m/z 152.[16][17] Aromatic systems are relatively stable, so the molecular ion peak is expected to be prominent. Common fragmentation pathways for trifluoromethylated aromatics involve the loss of a fluorine atom or the entire CF₃ radical.[18][19] Cleavage of the stable thiophene ring is less favorable.

Table 5: Predicted EI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 152 | [C₅H₃F₃S]⁺˙ | - | Molecular Ion (M⁺˙) |

| 133 | [C₅H₃F₂S]⁺ | •F | Loss of a fluorine radical |

| 83 | [C₄H₃S]⁺ | •CF₃ | Loss of the trifluoromethyl radical[20] |

Self-Validating Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library if available.

Integrated Analysis and Structural Confirmation

While each technique provides valuable information, true structural confirmation comes from the integration of all data. The workflow below illustrates a logical process for unambiguous identification.

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra confirm the substituted thiophene core, ¹⁹F NMR provides an unambiguous signal for the trifluoromethyl group, IR spectroscopy identifies the critical C-F functional group vibrations, and mass spectrometry verifies the molecular weight and predictable fragmentation. By adhering to the detailed protocols and understanding the causal links between structure and spectral data presented in this guide, researchers can confidently verify the identity and purity of this important chemical building block.

References

- 1. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. chem.washington.edu [chem.washington.edu]

- 5. rsc.org [rsc.org]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. colorado.edu [colorado.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. 3,5-Bis(trifluoromethyl)thiophenol [webbook.nist.gov]

- 14. iosrjournals.org [iosrjournals.org]

- 15. Thiophene [webbook.nist.gov]

- 16. scbt.com [scbt.com]

- 17. This compound | 86093-77-8 [m.chemicalbook.com]

- 18. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 19. benchchem.com [benchchem.com]

- 20. readchemistry.com [readchemistry.com]

3-(Trifluoromethyl)thiophene crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(Trifluoromethyl)thiophene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Tailored for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, the principles that ensure data integrity, and the interpretation of structural results in the context of drug design and materials science. The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering the parent molecule's metabolic stability, lipophilicity, and bioavailability.[1] Therefore, a precise understanding of the three-dimensional structure and intermolecular interactions of molecules like this compound is not merely academic—it is fundamental to rational drug design. This guide will cover the entire workflow, from crystal growth to final structural analysis and data reporting.

The Strategic Importance of this compound

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[2] Thiophene derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The functionalization of this core scaffold is a key strategy in drug discovery.

The trifluoromethyl (CF3) group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation pathways.[5] The analysis of how this potent functional group influences the solid-state arrangement—or crystal packing—of the thiophene ring provides critical insights into potential polymorphs, solubility, and formulation characteristics, all of which are vital for drug development.

The Crystallization Challenge: From Liquid to Lattice

This compound is a liquid at room temperature. Therefore, obtaining single crystals suitable for X-ray diffraction is the first and often most challenging experimental hurdle. The goal is to encourage slow, ordered molecular assembly into a single, defect-free lattice.

Experimental Protocol: Low-Temperature In-Situ Crystallization

Given the compound's volatility, low-temperature crystallization directly on the diffractometer is the most reliable method. This technique minimizes manual handling of the fragile crystal.

Rationale: This method is chosen to bypass the difficulties of isolating and mounting a crystal that is not stable at ambient temperatures. By growing the crystal in the X-ray beam, we ensure its integrity.

Step-by-Step Methodology:

-

Sample Preparation: A small amount (1-5 µL) of this compound liquid is loaded into a specialized glass capillary (0.1-0.3 mm diameter).

-

Mounting: The capillary is sealed and mounted on the goniometer head of the single-crystal X-ray diffractometer.

-

Cooling: A stream of cold nitrogen gas is directed over the capillary, rapidly cooling the liquid to a glass phase (typically around 150 K).

-

Crystal Growth (Zone Melting): An optical heating device (e.g., an infrared laser) is used to create a small molten zone within the capillary.

-

Annealing: The laser is slowly moved along the capillary, allowing the liquid to recrystallize from the molten zone. This slow, controlled cooling promotes the growth of a single, high-quality crystal.

-

Verification: The quality of the crystal is assessed by examining it under a microscope and by collecting preliminary diffraction images. A good crystal will produce sharp, distinct diffraction spots.

Single-Crystal X-ray Diffraction (SCXRD): Probing the Atomic Structure

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a direct consequence of the internal arrangement of atoms.[8]

Core Principles of SCXRD

When monochromatic X-rays strike a crystal, they are scattered by the electron clouds of the atoms. In a periodic lattice, these scattered waves interfere constructively in specific directions, governed by Bragg's Law (nλ = 2d sinθ).[8] By rotating the crystal and measuring the intensity and position of thousands of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed.

Experimental Workflow: From Crystal to Raw Data

The following diagram outlines the logical flow of an SCXRD experiment.

Caption: Workflow for SCXRD Data Collection and Processing.

Protocol for Data Collection

-

Instrument Setup: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS or CCD) is used.

-

Unit Cell Determination: After centering the crystal, a short series of initial frames (pre-experiment) are collected. Software analyzes the positions of the first few dozen reflections to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.[9]

-

Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates the most efficient way to collect a complete and redundant dataset. This involves a series of 'runs', where the crystal is rotated through a specific angular range (e.g., ω-scans) while diffraction images are recorded.

-

Full Data Collection: The experiment is initiated. This can take several hours, during which thousands of images are recorded, each containing hundreds of diffraction spots.

-

Data Integration and Reduction: Once collection is complete, the raw images are processed. The software locates each reflection, integrates its intensity, and applies necessary corrections (e.g., for absorption of X-rays by the crystal). The output is a text file containing a list of Miller indices (h,k,l) for each reflection and its corresponding intensity.

Structure Solution and Refinement: Decoding the Data

This phase transforms the processed diffraction data into a chemically meaningful atomic model. It is an iterative process of proposing a model, calculating the diffraction pattern it would produce, and refining the model to improve the agreement with the experimental data.

The Refinement Cycle

The core of this process is least-squares refinement, which aims to minimize the difference between the observed structure factor amplitudes (|F_o|) and the calculated amplitudes (|F_c|) derived from the atomic model.

Caption: The Iterative Cycle of Crystal Structure Refinement.

Step-by-Step Methodology:

-

Space Group Determination: Based on systematic absences in the diffraction data, the crystal's space group is determined. This defines the symmetry operations within the unit cell.

-

Structure Solution: An initial model is generated using 'direct methods' or Patterson methods, which use statistical relationships between reflection intensities to estimate the phases of the X-ray waves. This provides a rough map of atomic positions.

-

Model Refinement: The positions and thermal displacement parameters of the non-hydrogen atoms (C, S, F) are refined against the experimental data. Initially, isotropic thermal parameters (spherical) are used, which are later refined anisotropically (ellipsoidal) for a more accurate model.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions (geometric constraints) and refined using a 'riding model'.

-

Validation: The quality of the final model is assessed using several metrics:

-

R1-factor: A measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% indicate an excellent fit.

-

wR2-factor: A weighted R-factor based on intensities, generally expected to be below 15%.

-

Goodness-of-Fit (GoF): Should be close to 1.0 for a good model.

-

Difference Electron Density Map: Should be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly located.

-

Analysis of the this compound Crystal Structure

The final refined model provides a wealth of information. The analysis focuses on intramolecular geometry (bond lengths, angles) and intermolecular interactions that dictate the crystal packing.

Quantitative Data Summary

The following table summarizes hypothetical but realistic crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₅H₃F₃S |

| Formula Weight | 152.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.85 |

| b (Å) | 12.50 |

| c (Å) | 7.90 |

| β (°) | 105.5 |

| Volume (ų) | 555.0 |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 100 |

| Final R1 [I > 2σ(I)] | 0.035 |

| Final wR2 (all data) | 0.095 |

| Goodness-of-Fit (GoF) | 1.05 |

Key Structural Insights

-

Intramolecular Geometry: The thiophene ring is expected to be essentially planar, a characteristic of its aromaticity.[10] The C-S and C-C bond lengths within the ring can be compared to known values for other thiophene derivatives to assess electronic effects of the CF₃ group.[11][12] The C-C-F and F-C-F bond angles within the trifluoromethyl group will be close to tetrahedral.

-

Intermolecular Interactions: The CF₃ group and the sulfur atom are key players in directing the crystal packing. Analysis may reveal:

-

C-H···F Hydrogen Bonds: Weak hydrogen bonds between the thiophene ring's hydrogen atoms and the fluorine atoms of a neighboring molecule.

-

C-H···S Interactions: The lone pairs on the sulfur atom can act as acceptors for weak hydrogen bonds from adjacent thiophene rings.[11]

-

F···F or F···S Contacts: Close contacts between fluorine atoms or between fluorine and sulfur atoms may indicate the presence of stabilizing halogen or chalcogen bonding.

-

A detailed analysis of these non-covalent interactions is crucial, as they govern the material's physical properties and can provide a model for how the molecule might interact with a protein binding site.

Conclusion

The crystal structure analysis of this compound is a multi-step process that combines precise experimental technique with rigorous computational refinement. The resulting atomic-level model is invaluable for the fields of medicinal chemistry and materials science. It provides a definitive understanding of the molecule's three-dimensional conformation and reveals the subtle intermolecular forces, driven by the influential trifluoromethyl group, that govern its solid-state architecture. This knowledge forms a critical foundation for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of next-generation therapeutics and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. scispace.com [scispace.com]

- 10. Thiophene - Wikipedia [en.wikipedia.org]

- 11. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of 3-(Trifluoromethyl)thiophene

This guide provides a comprehensive technical overview of the electrochemical properties of 3-(Trifluoromethyl)thiophene (3-CF3-T) and its corresponding polymer, poly(this compound) (P(3-CF3-T)). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique characteristics imparted by the trifluoromethyl substituent on a polythiophene backbone.

Introduction: The Significance of the Trifluoromethyl Group in Thiophene-Based Conducting Polymers

Polythiophenes are a well-established class of conducting polymers with diverse applications in organic electronics, sensors, and biomedical devices.[1] The introduction of functional groups onto the thiophene monomer allows for the fine-tuning of the resulting polymer's properties. The trifluoromethyl (CF3) group is a particularly interesting substituent due to its strong electron-withdrawing nature. This property is anticipated to significantly influence the electrochemical behavior of the monomer and the electronic properties of the corresponding polymer.

This guide will delve into the expected synthesis, electrochemical characteristics, and potential applications of P(3-CF3-T), drawing insights from closely related structures and fundamental principles of conducting polymer chemistry.

Electrochemical Synthesis of Poly(this compound)

The most common method for synthesizing polythiophene films is through electrochemical polymerization, a process that allows for the direct deposition of the polymer onto an electrode surface.[2]

The Electropolymerization Mechanism

The electropolymerization of this compound is expected to proceed via an oxidative coupling mechanism, as is typical for thiophene and its derivatives.[3] The process can be visualized as a series of steps:

Caption: Proposed electropolymerization mechanism of this compound.

Expected Cyclic Voltammetry during Electropolymerization

The electropolymerization process can be monitored in real-time using cyclic voltammetry (CV). Based on studies of similar compounds, such as 3-(4-trifluoromethyl-phenyl)-thiophene, the CV scans during the polymerization of 3-CF3-T are expected to exhibit the following features[4]:

-

An initial irreversible oxidation peak: This corresponds to the oxidation of the 3-CF3-T monomer to form radical cations. Due to the electron-withdrawing nature of the CF3 group, this oxidation potential is expected to be higher than that of unsubstituted thiophene.[5]

-

Increasing peak currents with subsequent cycles: As the conductive polymer film grows on the electrode surface, the effective electrode area increases, leading to higher currents in subsequent CV scans.

-

Appearance of a reversible redox wave: As the polymer film forms, a new, broad, and reversible wave will appear at a lower potential than the monomer oxidation. This wave corresponds to the p-doping and de-doping of the P(3-CF3-T) film.

The electron-withdrawing -CF3 substituent is known to shift anodic peaks to more positive potentials.[4]

Electrochemical Properties of Poly(this compound)

Once synthesized, the P(3-CF3-T) film exhibits its own unique set of electrochemical properties.

Cyclic Voltammetry of the Polymer Film

A cyclic voltammogram of a P(3-CF3-T) film in a monomer-free electrolyte solution would reveal the characteristics of its doping and de-doping processes.

| Electrochemical Parameter | Expected Characteristics for P(3-CF3-T) | Rationale |

| Oxidation Onset Potential | Higher than poly(3-alkylthiophenes) | The electron-withdrawing CF3 group makes it more difficult to remove an electron from the polymer backbone. |

| Doping/De-doping Peaks | Broad and well-defined | Characteristic of conducting polymer films. |

| Electrochemical Stability | Potentially enhanced | The C-F bond is very strong, which may impart greater stability to the polymer during repeated redox cycling. |

Spectroelectrochemistry

Spectroelectrochemistry is a powerful technique to probe the changes in the electronic structure of the polymer as it is electrochemically doped and de-doping. In-situ UV-Vis-NIR spectroscopy would be expected to show:

-

Neutral State: A strong π-π* transition absorption in the visible region.

-

Doped (Oxidized) State: The disappearance of the π-π* transition and the emergence of new absorption bands at lower energies (longer wavelengths) corresponding to the formation of polarons and bipolarons.

Electrical Conductivity

Experimental Protocols

The following are proposed, self-validating protocols for the synthesis and characterization of P(3-CF3-T).

Electrochemical Polymerization of this compound

Objective: To deposit a uniform film of P(3-CF3-T) onto a working electrode.

Materials:

-

Working Electrode (e.g., Glassy Carbon, Platinum, or ITO-coated glass)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical Cell

-

Potentiostat/Galvanostat

-

This compound (monomer)

-

Acetonitrile (ACN), anhydrous

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate, TBATFB)

Procedure:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte and the 3-CF3-T monomer in anhydrous acetonitrile. A typical monomer concentration is in the range of 10-50 mM.

-

Assemble the three-electrode cell with the prepared electrolyte solution.

-

Perform cyclic voltammetry by sweeping the potential from an initial value where no reaction occurs (e.g., 0 V vs. Ag/AgCl) to a potential sufficiently positive to oxidize the monomer (e.g., +1.8 to +2.2 V vs. Ag/AgCl, to be determined empirically) and back.

-

Repeat the potential cycling for a set number of cycles to grow the polymer film to the desired thickness. The successful growth of the film is validated by the increase in peak currents in the voltammogram.

-

After polymerization, rinse the electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

Caption: Workflow for the electrochemical polymerization of this compound.

Electrochemical Characterization of the P(3-CF3-T) Film

Objective: To determine the redox properties of the synthesized polymer film.

Procedure:

-

Transfer the P(3-CF3-T) coated electrode to a fresh electrochemical cell containing only the supporting electrolyte in acetonitrile (monomer-free).

-

Perform cyclic voltammetry over a potential range that encompasses the doping and de-doping of the polymer (e.g., -0.2 V to +1.5 V vs. Ag/AgCl).

-

Vary the scan rate to investigate the kinetics of the doping process. The peak currents should be proportional to the scan rate for an ideal surface-confined species.

Potential Applications in Drug Development and Research

The unique properties of P(3-CF3-T) make it a candidate for several advanced applications:

-

Electrochemical Sensors: The trifluoromethyl group can participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with target analytes.[4] This could be leveraged to develop selective electrochemical sensors for pharmaceutical compounds or biomarkers.

-

Controlled Drug Release: The redox-switchable nature of the polymer could be used to trigger the release of incorporated drug molecules through electrical stimulation.

-

Biocompatible Coatings: Fluorinated polymers often exhibit enhanced biocompatibility and stability, making P(3-CF3-T) a potential material for coating medical implants and devices.

Conclusion

While direct experimental data on the electrochemical properties of this compound and its polymer are still emerging, a strong theoretical and comparative framework suggests a material with unique and tunable characteristics. The powerful electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the monomer's oxidation potential and the resulting polymer's electronic properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis, characterization, and application of this promising fluorinated polythiophene.

References

- 1. Polythiophene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. openriver.winona.edu [openriver.winona.edu]

- 4. mdpi.com [mdpi.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Electrical and thermoelectric properties of a poly(3-(2-octyldodecyl)thiophene)/poly(3-octylthiophene)/2,3,5,6-tetrafluoro-7,7′,8,8′-tetracyanoquinodimethane viscoelastic polymer blend doping system - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

The Influence of 3-(Trifluoromethyl) Substitution on the Photophysical Landscape of Thiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern materials science and drug discovery. Among these, the trifluoromethyl (CF₃) group is particularly valued for its ability to modulate the electronic and steric properties of organic molecules. When appended to the thiophene scaffold, a privileged heterocycle in organic electronics and medicinal chemistry, the CF₃ group at the 3-position instigates profound changes in the resulting molecule's photophysical behavior. This technical guide provides a comprehensive exploration of the synthesis, characterization, and photophysical properties of 3-(trifluoromethyl)thiophene derivatives. We delve into the theoretical underpinnings of how the potent electron-withdrawing nature of the CF₃ group influences the frontier molecular orbitals, thereby dictating the absorption and emission characteristics, fluorescence quantum yields, and excited-state dynamics of these compounds. This document is intended to serve as a valuable resource for researchers seeking to harness the unique photophysical attributes of this compound derivatives for the rational design of advanced materials and therapeutics.

Introduction: The Strategic Role of the this compound Moiety

Thiophene-based materials have garnered significant attention due to their exceptional electronic and optical properties, making them integral components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1] The introduction of a trifluoromethyl (CF₃) group, a potent electron-withdrawing substituent, onto the thiophene ring dramatically alters its electronic landscape. This strategic functionalization allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[2]

The placement of the CF₃ group at the 3-position of the thiophene ring is a key design element. Unlike substitution at the 2- or 5-positions, which directly extends the conjugation path, 3-substitution primarily exerts a strong inductive effect, influencing the electron density of the thiophene ring without significantly disrupting the π-system's planarity. This unique positioning allows for the modulation of photophysical properties in a more nuanced manner, impacting everything from solubility and thermal stability to the ultimate emissive characteristics of the molecule.

This guide will explore the synthesis of these derivatives, provide a detailed analysis of their photophysical properties, and present robust experimental protocols for their characterization, thereby offering a holistic understanding for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the use of commercially available this compound as a starting material, which can then be functionalized through reactions such as bromination followed by cross-coupling reactions.

Core Photophysical Properties and Structure-Property Relationships

The introduction of the 3-trifluoromethyl group imparts distinct photophysical characteristics to thiophene derivatives. The strong electron-withdrawing nature of the CF₃ group generally leads to a stabilization of both the HOMO and LUMO energy levels.[2] This can result in a blue-shift in the absorption and emission spectra compared to their non-fluorinated analogues.

Absorption and Emission Spectroscopy

The UV-Vis absorption and fluorescence emission spectra are fundamental to understanding the electronic transitions within these molecules. The position of the absorption and emission maxima, as well as the Stokes shift, provide insights into the energy gap and the geometric relaxation in the excited state.

| Compound Family | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Solvent |

| Oligothiophenes | Varies with conjugation length | Varies with conjugation length | Varies | Various |

| Dicyanovinyl (DCV) oligothiophenes | ~400-500 | ~500-600 | ~4000-5000 | CH₂Cl₂ |

| Thiophene-dialkoxyphenylene copolymers | ~450 | ~520 | ~3000 | Chloroform |

Table 1: Representative photophysical data for various classes of thiophene derivatives. Note: Specific data for a homologous series of this compound derivatives is limited in the literature; this table provides a general context.[3][4]

The extension of π-conjugation in oligothiophenes typically leads to a red-shift in both absorption and emission spectra.[1] The introduction of strong donor-acceptor motifs, often facilitated by the electron-withdrawing CF₃ group, can lead to intramolecular charge transfer (ICT) character in the excited state, often resulting in large Stokes shifts and solvent-dependent emission (solvatochromism).

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] For many applications, a high quantum yield is desirable. The substitution pattern on the thiophene ring significantly influences the quantum yield. While increasing conjugation in simple oligothiophenes can lead to higher quantum yields, other factors such as molecular rigidity and intersystem crossing rates play a crucial role.[1]

The presence of the CF₃ group can have a complex effect on the quantum yield. While it can enhance the radiative decay rate in some systems, it can also promote non-radiative decay pathways in others. A detailed analysis of the specific molecular architecture is necessary to predict its effect.

Excited-State Dynamics and Transient Absorption Spectroscopy

To gain a deeper understanding of the processes that occur after photoexcitation, transient absorption (TA) spectroscopy is an invaluable tool. This pump-probe technique allows for the monitoring of the evolution of excited species over time, providing information on processes such as internal conversion, intersystem crossing to the triplet state, and excited-state reactions.[6]

The excited-state lifetime (τ) is a key parameter obtained from TA spectroscopy. For fluorescent molecules, this is typically in the nanosecond timescale. The presence of heavy atoms or specific structural motifs can enhance intersystem crossing, leading to the population of triplet states, which have much longer lifetimes and are phosphorescent.

Experimental Protocols: A Self-Validating System

The accurate determination of photophysical properties relies on rigorous experimental methodologies. Here, we provide step-by-step protocols for two fundamental techniques.

Determination of Relative Fluorescence Quantum Yield

This comparative method involves comparing the fluorescence intensity of an unknown sample to a well-characterized standard with a known quantum yield.[7]

Step-by-Step Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample of interest.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in a spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

-

Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (n_x² / n_s²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts x and s refer to the unknown sample and the standard, respectively.

-

Transient Absorption Spectroscopy

This technique provides insights into the dynamics of excited states.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the sample in a spectroscopic grade solvent with an absorbance of approximately 0.3-0.5 at the pump wavelength in the desired cuvette path length.

-

Instrument Setup:

-

Pump Pulse: An ultrafast laser system generates a high-intensity "pump" pulse to excite the sample. An optical parametric amplifier (OPA) is typically used to tune the pump wavelength to an absorption band of the sample.[6]

-

Probe Pulse: A portion of the laser output is used to generate a broadband "probe" pulse (a white-light continuum).[6]

-

Delay Stage: A mechanical delay stage varies the time delay between the arrival of the pump and probe pulses at the sample.[6]

-

-

Data Acquisition:

-

The pump pulse excites the sample.

-

After a specific time delay, the probe pulse passes through the excited sample.

-

The change in absorbance of the probe pulse (ΔA) is measured as a function of wavelength and time delay.

-

-

Data Analysis: The resulting data is a 3D map of ΔA versus wavelength and time. This data can be analyzed to identify transient species and determine their lifetimes. Global analysis fitting is often employed to extract kinetic information.[6]

Conclusion and Future Outlook

The introduction of a trifluoromethyl group at the 3-position of the thiophene ring provides a powerful strategy for tuning the photophysical properties of these important heterocyclic compounds. The strong inductive effect of the CF₃ group allows for precise control over the frontier molecular orbital energies, influencing the absorption and emission characteristics, quantum yields, and excited-state dynamics. This in-depth guide has provided a framework for understanding these effects, from the underlying principles to practical experimental protocols.

Further research into a broader range of this compound derivatives is warranted to establish more detailed structure-property relationships. Such studies will undoubtedly pave the way for the development of novel materials with tailored photophysical properties for a wide array of applications, from next-generation organic electronics to advanced biomedical imaging agents and therapeutics.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, orientation and optical properties of thiophene–dialkoxyphenylene copolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Photochemistry of furyl- and thienyldiazomethanes: spectroscopic characterization of triplet 3-thienylcarbene [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 3-(Trifluoromethyl)thiophene in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(trifluoromethyl)thiophene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for empirical determination, and offers insights into the interpretation of solubility data.

Executive Summary

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This guide addresses the absence of readily available public data on its solubility by providing a robust framework for its determination and interpretation. We will explore the molecular characteristics of this compound that govern its solubility and present a detailed, self-validating experimental workflow for generating reliable solubility data.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the electronic and steric properties of the thiophene ring.

Key Molecular Characteristics of this compound:

-

Polarity: The thiophene ring possesses aromatic character and a degree of polarity due to the heteroatom (sulfur). However, the highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole moment, making the molecule as a whole more polar than thiophene itself. The molecule has a molecular formula of C5H3F3S and a molecular weight of 152.14 g/mol .[1][2]

-

Hydrogen Bonding: this compound is not a hydrogen bond donor. It can act as a weak hydrogen bond acceptor through the fluorine atoms and the sulfur atom, but this interaction is generally weak.

-

van der Waals Forces: These forces will be present and will increase with the size of the solvent molecule.

-

Hydrophobicity: The trifluoromethyl group is known to be highly hydrophobic (lipophilic), which will favor solubility in non-polar organic solvents.

Based on these characteristics, it is anticipated that this compound will exhibit favorable solubility in a range of common organic solvents, with the degree of solubility depending on the specific intermolecular interactions.

Experimental Determination of Solubility

The following section outlines a detailed protocol for the quantitative determination of the solubility of this compound. This methodology is designed to be self-validating and to produce high-quality, reproducible data.

Materials and Equipment

Materials:

-

This compound (CAS 86093-77-8)[1]

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol) of analytical grade or higher

-

Distilled or deionized water

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[3]

Experimental Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol:

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known volume of each selected organic solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid after equilibration is crucial for ensuring saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[3]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the solute in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor.

-

Predicted Solubility and Data Interpretation

While quantitative data is not publicly available, a qualitative prediction of solubility in common organic solvents can be made based on the principles of intermolecular forces.

Predicted Solubility of this compound in Common Organic Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | High | The hydrophobic trifluoromethyl group and the aromatic thiophene ring will have favorable van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | High to Moderate | The polarity of this compound will allow for dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability of these solvents to hydrogen bond with each other may be stronger than their interaction with the solute, which cannot donate hydrogen bonds. |

| Aqueous | Water | Very Low | The hydrophobic nature of the trifluoromethyl group will lead to poor solubility in water. |

Data Interpretation Logic Diagram:

Caption: Logical Flow for Interpreting Solubility Data.

Conclusion

Understanding the solubility of this compound is essential for its effective application in research and development. In the absence of published data, this guide provides a robust framework for its determination and interpretation. By combining a theoretical understanding of its molecular properties with a rigorous experimental methodology, researchers can generate the critical data needed to advance their work. The provided protocols and interpretative logic are designed to ensure the scientific integrity and trustworthiness of the results.

References

The Influence of Trifluoromethyl Substitution on the Electronic Landscape of Thiophene: A Theoretical Deep-Dive

Abstract

The introduction of a trifluoromethyl (CF₃) group onto a thiophene ring profoundly alters its electronic structure, a phenomenon of significant interest in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical examination of the electronic properties of 3-(Trifluoromethyl)thiophene. By leveraging computational chemistry methodologies, particularly Density Functional Theory (DFT), we will dissect the intricate interplay of inductive and resonance effects, explore the frontier molecular orbitals (HOMO and LUMO), and elucidate the resulting impact on molecular reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this important fluorinated heterocycle.

Introduction: The Significance of Fluorination in Heterocyclic Chemistry

Thiophene and its derivatives are foundational scaffolds in a multitude of biologically active compounds and organic electronic materials.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, is a widely employed strategy to modulate the physicochemical properties of these molecules.[2][3] The CF₃ group is a potent electron-withdrawing substituent, a characteristic that dramatically influences the electron density distribution within the thiophene ring.[2][3][4][5] This perturbation of the electronic landscape has far-reaching consequences, impacting everything from metabolic stability in drug candidates to the energy levels of organic semiconductors.[2][6]

This guide will focus on this compound, a key building block in synthetic chemistry.[7] We will explore its electronic structure through the lens of modern computational techniques, providing a detailed, step-by-step rationale for the theoretical approaches employed.

The Electron-Withdrawing Nature of the Trifluoromethyl Group

The trifluoromethyl group exerts its powerful electron-withdrawing influence primarily through a strong negative inductive effect (-I).[4][5] The high electronegativity of the three fluorine atoms pulls electron density away from the carbon atom of the CF₃ group, which in turn withdraws electron density from the thiophene ring to which it is attached.[8]

Unlike substituents with lone pairs, the CF₃ group does not participate in resonance donation (+M effect).[4] This purely inductive electron withdrawal deactivates the thiophene ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted thiophene.[4][8] Furthermore, this deactivation directs incoming electrophiles to the meta position (position 5), as the ortho (positions 2 and 4) and para (no true para position, but position 5 is electronically analogous in some respects) positions are more strongly destabilized by the electron-withdrawing group.[4][8]

Computational Methodology: A Window into Electronic Structure

To quantitatively understand the electronic properties of this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT has proven to be a robust and reliable method for studying the electronic structure of organic molecules.[9][10]

Workflow for DFT Calculations

A typical DFT workflow for analyzing the electronic structure of a molecule like this compound involves the following steps:

Caption: A generalized workflow for performing DFT calculations to analyze the electronic structure of a molecule.

Rationale for Method Selection

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice that often provides a good balance between computational cost and accuracy for organic molecules.[10]

-

Basis Set (6-31G and 6-311+G(d,p)):* The choice of basis set determines the flexibility the calculation has in describing the spatial distribution of electrons. A smaller basis set like 6-31G* is often sufficient for initial geometry optimization. For a more accurate description of the electronic properties, a larger basis set such as 6-311+G(d,p) is employed for a single-point energy calculation on the optimized geometry. The inclusion of diffuse functions (+) is important for describing anions and weakly interacting systems, while polarization functions (d,p) allow for more flexibility in describing bonding.

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity.[11][12] The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).[12] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.[11] A larger gap implies greater stability.[11]

Impact of the CF₃ Group on Frontier Orbitals

The potent electron-withdrawing nature of the trifluoromethyl group is expected to have a significant impact on the energies of the frontier molecular orbitals of this compound compared to unsubstituted thiophene.

-

Lowering of HOMO and LUMO Energies: The -I effect of the CF₃ group will withdraw electron density from the π-system of the thiophene ring, leading to a stabilization of both the HOMO and LUMO. This results in lower energy levels for both orbitals.

-

HOMO-LUMO Gap: The effect on the HOMO-LUMO gap is less straightforward to predict without explicit calculation. While both orbitals are stabilized, the extent of stabilization may differ, leading to either a slight increase or decrease in the gap.

Table 1: Predicted Qualitative Effects of CF₃ Substitution on Thiophene's Frontier Orbitals

| Property | Unsubstituted Thiophene | This compound | Rationale |

| HOMO Energy | Higher | Lower | Inductive electron withdrawal by CF₃ stabilizes the HOMO. |

| LUMO Energy | Higher | Lower | Inductive electron withdrawal by CF₃ stabilizes the LUMO. |

| HOMO-LUMO Gap | Reference | Likely similar or slightly larger | The net effect depends on the relative stabilization of the HOMO and LUMO. |

Visualization of Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule most likely to participate in electron donation and acceptance, respectively. In thiophene, the HOMO and LUMO are typically π-orbitals delocalized over the ring.[13][14] For this compound, we would expect the HOMO to have significant contributions from the thiophene ring atoms, while the LUMO might show some localization influenced by the electron-withdrawing CF₃ group.

Electrostatic Potential (ESP) Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (typically colored blue) indicate electron-poor areas.

For this compound, the ESP map is expected to show a significant region of positive potential around the CF₃ group due to the high electronegativity of the fluorine atoms. The thiophene ring, being electron-deficient due to the CF₃ substituent, will likely exhibit a less negative (or even slightly positive) potential compared to unsubstituted thiophene. The sulfur atom, with its lone pairs, will likely remain a region of relatively negative potential.

Implications for Drug Design and Materials Science

The theoretical understanding of the electronic structure of this compound has significant practical implications:

-

Drug Development: The electron-withdrawing nature of the CF₃ group can enhance the metabolic stability of a drug molecule by making the aromatic ring less susceptible to oxidative metabolism.[2] It can also modulate the pKa of nearby functional groups and influence binding interactions with biological targets through altered electrostatic and hydrophobic interactions.[2]

-

Materials Science: In the context of organic electronics, the ability to tune the HOMO and LUMO energy levels through substitution is crucial for designing materials with desired charge-transport properties.[6][15] The lowered HOMO and LUMO levels of this compound could make it a useful building block for n-type organic semiconductors.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide an invaluable framework for understanding the intricate electronic structure of this compound. The powerful electron-withdrawing inductive effect of the trifluoromethyl group dominates its electronic properties, leading to a deactivated thiophene ring with lowered HOMO and LUMO energy levels. This fundamental understanding of the electronic landscape is critical for the rational design of new pharmaceuticals and advanced organic materials incorporating this important fluorinated heterocyclic motif.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]